

A Comparative Guide to the Biological Activities of Ethyl Thiazole-4-carboxylate Analogs

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Compound of Interest

Compound Name:	Ethyl 2-bromothiazole-4-carboxylate
Cat. No.:	B012237

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The thiazole ring is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. **Ethyl 2-bromothiazole-4-carboxylate** serves as a key synthetic intermediate for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various analogs of the ethyl thiazole-4-carboxylate core structure, with a focus on antitumor and antimicrobial properties. The data presented is compiled from peer-reviewed studies to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various ethyl thiazole-4-carboxylate analogs, categorized by their primary therapeutic potential.

Table 1: Antitumor Activity of Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs

A study by El-Subbagh et al. explored the in vitro antitumor activity of several ethyl 2-substituted-aminothiazole-4-carboxylate analogs against a panel of 60 human tumor cell lines. [1] The GI₅₀ value, representing the concentration required to inhibit cell growth by 50%, is a key metric for assessing anticancer activity.

Compound ID	R (Substitution at 2-amino position)	Cell Line	GI50 (µM)
14	-CO(CH ₂) ₂ N(C ₂ H ₅) ₂	RPMI-8226 (Leukemia)	0.08
14	(MG-MID)*	All 60 cell lines	38.3

*GI50 (MG-MID) refers to the mean graph midpoint of the GI50 values across all 60 cell lines, indicating broad-spectrum activity.[\[1\]](#)

Table 2: Antimicrobial Activity of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Analogs

A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity.[\[2\]](#) The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains.

Compound ID	R' (Substitution on phenyl ring)	Bacillus subtilis (MIC, µg/mL)	Staphylococcus aureus (MIC, µg/mL)	Escherichia coli (MIC, µg/mL)	Candida albicans (MIC, µg/mL)	Aspergillus flavus (MIC, µg/mL)	Aspergillus niger (MIC, µg/mL)
4e	4-F	125	250	250	250	500	125
4f	4-Cl	125	125	250	250	250	125
4k	3-NO ₂	250	250	500	125	250	125
4l	4-NO ₂	125	125	250	250	125	125
Ciprofloxacin	-	12.5	12.5	12.5	-	-	-
Fluconazole	-	-	-	-	25	50	50

The results indicate that compounds with electron-withdrawing substituents on the phenyl ring, such as fluorine, chlorine, and nitro groups, exhibited promising antimicrobial activity.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.

In Vitro Antitumor Screening (NCI-60 Cell Line Panel)

The antitumor activity of the ethyl 2-substituted-aminothiazole-4-carboxylate analogs was determined by the National Cancer Institute (NCI) using their 60 human tumor cell line screen.

- **Cell Preparation:** The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- **Compound Treatment:** Cells were seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds were then added at five different concentrations (10-fold dilutions, e.g., 10^{-4} to 10^{-8} M).
- **Incubation:** The plates were incubated for an additional 48 hours.
- **Cell Viability Assay:** The Sulforhodamine B (SRB) assay was used to determine cell viability. Briefly, cells were fixed with trichloroacetic acid, stained with SRB dye, and the protein-bound dye was solubilized with a Tris base solution.
- **Data Analysis:** The optical density was read on an automated plate reader. The GI50 values were calculated from the dose-response curves for each cell line.[1]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration)

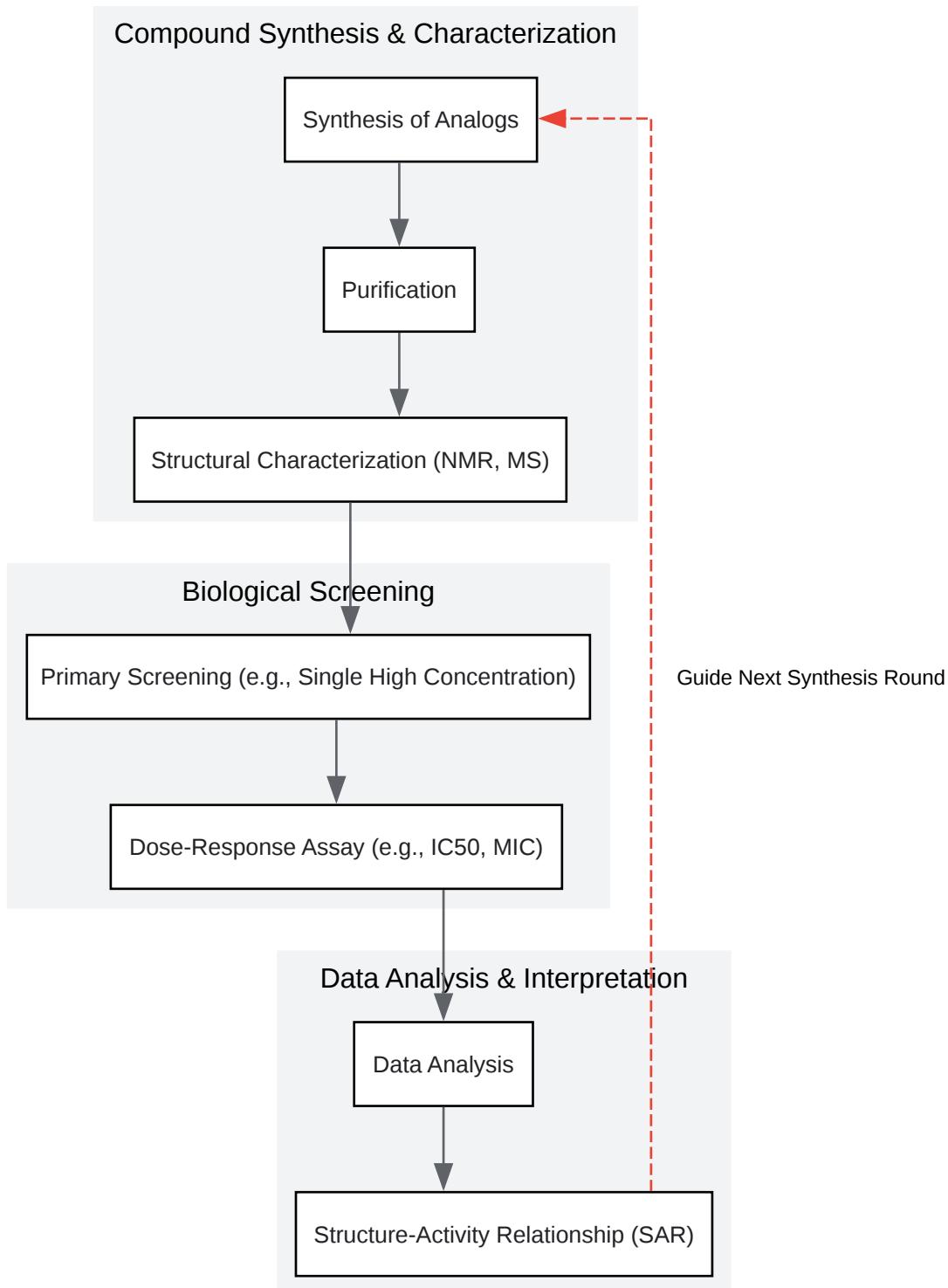
The antimicrobial activity of the ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives was evaluated using the broth microdilution method.[2]

- Microorganism Preparation: Bacterial strains (*Bacillus subtilis*, *Staphylococcus aureus*, *Escherichia coli*) and fungal strains (*Candida albicans*, *Aspergillus flavus*, *Aspergillus niger*) were cultured in appropriate broth media.
- Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.
- Inoculation: A standardized inoculum of each microorganism was added to the wells.
- Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ciprofloxacin and Fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[2]

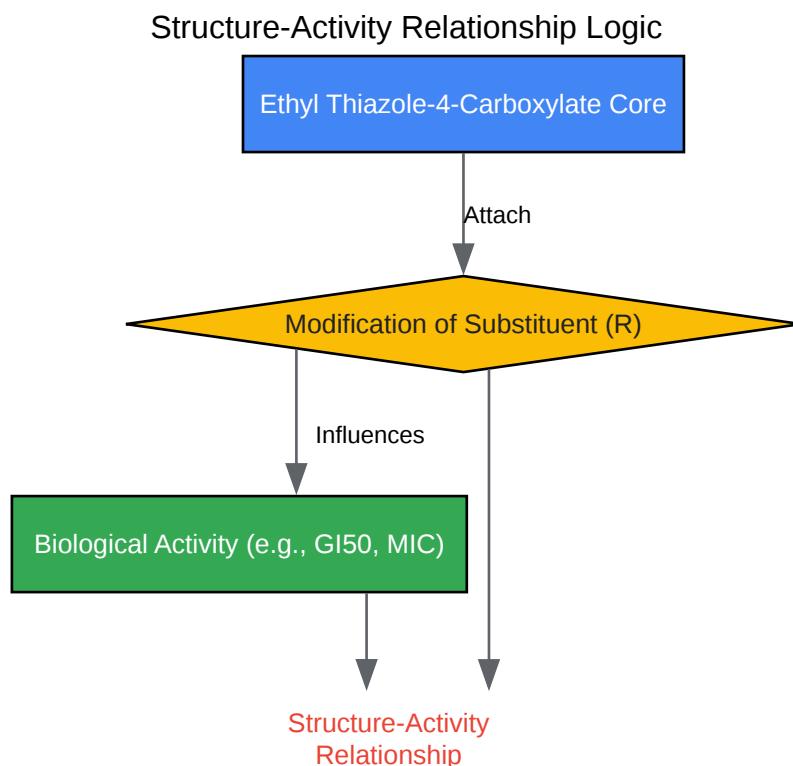
Visualizing Experimental and Logical Workflows

Diagrams are provided to illustrate the general workflow for screening the biological activity of novel chemical compounds and the logical relationship in a structure-activity relationship study.

General Workflow for Biological Activity Screening

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Caption: General workflow for the synthesis and biological evaluation of new chemical entities.



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Caption: Logical diagram illustrating the concept of a Structure-Activity Relationship (SAR) study.

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